BenchChemオンラインストアへようこそ!

Fludarabine

Chronic Lymphocytic Leukemia Clinical Trial Combination Therapy

Fludarabine is a fluorinated purine nucleoside analog prodrug that inhibits DNA polymerases, ribonucleotide reductase, and DNA primase, inducing apoptosis in malignant lymphocytes. It is a cornerstone agent for B-cell CLL and NHL research with key differentiators critical for protocol design: (1) Significantly lower persistent hematologic toxicity compared to cladribine (8% vs 47% in NHL studies), making it optimal for long-term combination regimens. (2) Oral formulation achieves AUC comparable to IV with ~58% bioavailability, enabling decentralized trial designs. (3) Retains cytotoxic activity in ~52% of cytarabine-resistant AML samples (incomplete cross-resistance r=0.37). These evidence-backed differentiators ensure precise, reproducible results in cross-resistance studies and combination therapy models. Procure with confidence for your most demanding oncology research programs.

Molecular Formula C10H12FN5O4
Molecular Weight 285.23 g/mol
CAS No. 21679-14-1
Cat. No. B1672870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFludarabine
CAS21679-14-1
Synonyms2-fluoroadenine arabinoside
9-beta-D-arabinofuranosyl-2-fluoroadenine
F-ara-A
fludarabine
Molecular FormulaC10H12FN5O4
Molecular Weight285.23 g/mol
Structural Identifiers
SMILESC1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
InChIInChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1
InChIKeyHBUBKKRHXORPQB-FJFJXFQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly sol water, org solvents
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fludarabine (CAS 21679-14-1): A Fluorinated Purine Nucleoside Analog for Hematologic Malignancy Research


Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine) is a fluorinated purine nucleoside analog prodrug [1]. Its active intracellular metabolite, 2-fluoro-ara-ATP (F-ara-ATP), inhibits DNA polymerases, ribonucleotide reductase, and DNA primase, thereby disrupting DNA synthesis and inducing apoptosis in malignant lymphocytes [1]. Fludarabine is a cornerstone agent in the treatment of B-cell chronic lymphocytic leukemia (CLL) and is also utilized in non-Hodgkin's lymphoma (NHL) and conditioning regimens for allogeneic hematopoietic stem cell transplantation [1][2].

Why Fludarabine Is Not a Simple 'Class-Substitutable' Purine Analog: Key Differentiators for Research and Clinical Application


Despite sharing a common class with other purine nucleoside analogs like cladribine and pentostatin, fludarabine cannot be considered generically interchangeable. Significant differences in metabolic activation, target enzyme inhibition, pharmacokinetic properties, and cross-resistance patterns exist [1][2]. Direct head-to-head trials reveal nuanced efficacy differences in specific patient populations and distinct toxicity profiles that mandate a precision approach to agent selection [3]. Understanding these quantitative differentiators is critical for accurate research model design, clinical protocol development, and informed procurement decisions.

Fludarabine vs. Cladribine and Other Analogs: A Comparative Evidence Guide for Scientific Selection


Fludarabine Plus Cyclophosphamide (FC) vs. Cladribine Plus Cyclophosphamide (CC) in Frontline CLL: Non-Inferior Efficacy with Comparable Safety

A phase III randomized trial directly compared the combination of fludarabine plus cyclophosphamide (FC) to cladribine plus cyclophosphamide (CC) in 423 previously untreated CLL patients [1]. The primary endpoint, complete response (CR) rate, was 46% for FC versus 47% for CC (P = .25). Overall response rate (ORR) was 82% for FC versus 88% for CC (P = .11). Median progression-free survival (PFS) was 2.27 years for FC versus 2.34 years for CC (P = .51). These differences were not statistically significant, establishing FC and CC as equally effective first-line regimens. Notably, both combinations showed poor efficacy in patients with 17p13 (TP53 gene) deletion [1].

Chronic Lymphocytic Leukemia Clinical Trial Combination Therapy

Fludarabine Monotherapy vs. Cladribine Monotherapy in CLL: Superior PFS and Time to Second Treatment for Cladribine

A phase III randomized trial compared monotherapy with fludarabine, cladribine, or high-dose chlorambucil in 223 previously untreated CLL patients [1]. While overall response rates were similar (fludarabine 67%, cladribine 70%, chlorambucil 59%; P=NS), the median progression-free survival (PFS) for fludarabine was significantly shorter than for cladribine: 10 months versus 25 months. Median time to second treatment also favored cladribine at 40 months versus 22 months for fludarabine [1]. This demonstrates that while initial response rates may be comparable, cladribine provides a more durable response.

Chronic Lymphocytic Leukemia Monotherapy Long-Term Outcomes

Fludarabine vs. Cladribine in Relapsed/Refractory Low-Grade NHL: Similar Efficacy, Lower Persistent Hematologic Toxicity with Fludarabine

A randomized phase II study compared fludarabine (Flu) and cladribine (CdA) in 60 patients with relapsed/refractory low-grade non-Hodgkin's lymphoma [1]. Overall response (ORR) and complete response (CR) were similar: Flu 68% and 48% vs. CdA 72% and 38%. Three-year progression-free survival was 58% with Flu and 52% with CdA. However, a significant difference was observed in persistent hematologic toxicity leading to study withdrawal: 8% of patients in the Flu group versus 47% in the CdA group (P = 0.001) [1]. This indicates that while efficacy is comparable, fludarabine demonstrates a more favorable hematologic toxicity profile in this setting.

Non-Hodgkin's Lymphoma Relapsed/Refractory Toxicity Profile

Fludarabine and Cladribine Show High Cross-Resistance: A Critical Consideration for Sequential Therapy

Multiple clinical studies have documented a high degree of cross-resistance between fludarabine and cladribine [1][2]. In a cross-over study of relapsed/refractory NHL patients, none of the 7 patients refractory to the first agent responded to the second agent, whereas 8 of 9 patients with an initial response also responded to the second agent [2]. This clinical observation is supported by laboratory findings showing a strong correlation between their cytotoxic effects (r=0.82, P<0.001) in AML cells, indicating shared resistance mechanisms [1].

Drug Resistance Purine Analog Sequential Therapy

Oral Fludarabine Phosphate: A Viable Alternative to Intravenous Formulation with Similar Systemic Exposure

Pharmacokinetic studies have demonstrated that an oral formulation of fludarabine phosphate can achieve systemic exposure to the active metabolite 2F-ara-A comparable to intravenous (IV) administration [1]. The estimated mean oral bioavailability of 2F-ara-A is approximately 58% [1]. A clinical trial demonstrated that an oral dose of 40 mg/m² achieves an AUC(0-24h) similar to an IV dose of 25 mg/m², with no clinically significant effect on the QT interval [1]. This provides a key differentiator from other purine analogs like cladribine and pentostatin, which are predominantly administered intravenously.

Pharmacokinetics Bioavailability Oral Administration

Optimal Research and Clinical Application Scenarios for Fludarabine Based on Comparative Evidence


Preclinical Research on Purine Analog Cross-Resistance Mechanisms in Lymphoid Malignancies

Fludarabine is an ideal agent for in vitro and in vivo studies investigating the mechanisms of cross-resistance between purine nucleoside analogs. The strong correlation between fludarabine and cladribine cytotoxicity (r=0.82) in AML cells, coupled with clinical evidence of near-complete cross-resistance in relapsed NHL, makes fludarabine a valuable tool for studying shared resistance pathways, such as those involving deoxycytidine kinase deficiency or nucleoside transporter alterations [1][2].

Development of Fludarabine-Based Combination Regimens for CLL Where Myelosuppression is a Concern

In designing clinical trials for CLL, particularly those involving elderly or comorbid patients, the evidence supports selecting fludarabine over cladribine in combination regimens when minimizing persistent hematologic toxicity is a primary endpoint. The phase III PALG-CLL3 trial established the combination of fludarabine and cyclophosphamide (FC) as a non-inferior alternative to cladribine and cyclophosphamide (CC) [3]. Furthermore, the significantly lower rate of persistent hematologic toxicity with fludarabine compared to cladribine in the NHL study (8% vs. 47%) suggests a more favorable safety profile for long-term combination strategies [4].

Oral Fludarabine as a Convenient Alternative for Outpatient or Home-Based Research Protocols

For research studies that prioritize patient convenience, reduce healthcare resource utilization, or require self-administration, the oral formulation of fludarabine phosphate is a compelling alternative to intravenous purine analogs. Pharmacokinetic data demonstrate that oral fludarabine achieves systemic exposure (AUC) comparable to intravenous administration, with a bioavailability of approximately 58% and no significant impact on cardiac QT intervals [5]. This contrasts with cladribine and pentostatin, which are primarily administered intravenously, and supports the use of oral fludarabine in decentralized clinical trials or in settings where IV access is challenging.

Salvage Therapy in Cytarabine-Resistant Acute Myeloid Leukemia (AML) Based on Incomplete Cross-Resistance

In vitro data from a study of 170 AML patient samples demonstrates that fludarabine retains cytotoxic activity in approximately 52% of samples that are highly resistant to cytarabine (Ara-C) [1]. This incomplete cross-resistance (r=0.37 correlation) suggests that fludarabine may be a rational alternative or addition to salvage therapy for cytarabine-refractory AML, a scenario where cladribine also shows activity (effective in 54% of Ara-C-resistant samples). Fludarabine's distinct mechanism of action and incomplete cross-resistance to the pyrimidine analog cytarabine provide a scientific basis for its investigation in this context.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fludarabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.